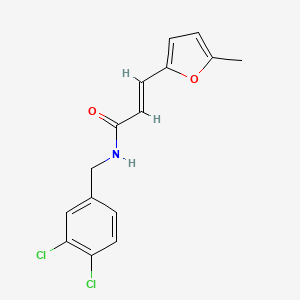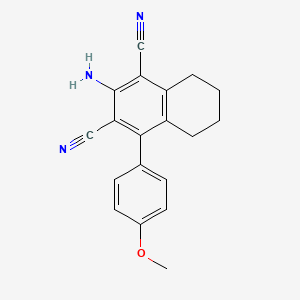![molecular formula C14H12ClN3O3 B5721793 N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. This compound, also known as CPCA, is a derivative of pyridinecarboximidamide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. By inhibiting this enzyme, N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide can disrupt the acid-base balance in cancer cells, leading to their death. Additionally, the inhibition of carbonic anhydrase can reduce intraocular pressure in the eye, making N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide a potential treatment for glaucoma.
Biochemical and Physiological Effects:
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. Furthermore, N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma. However, the effects of this compound on other physiological systems are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. Furthermore, N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide is a potent inhibitor of these enzymes, making it a valuable tool for studying their role in cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for the study of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One potential direction is the development of novel analogs of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide that exhibit improved potency and selectivity for carbonic anhydrase IX and XII. Another direction is the investigation of the effects of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide on other physiological systems, such as the respiratory and renal systems. Furthermore, the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, glaucoma, and osteoporosis, warrants further investigation.
Métodos De Síntesis
The synthesis of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-pyridinecarboximidamide with 2-chlorophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. In biochemistry, N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been used as a tool to study the role of carbonic anhydrase in biological systems. Furthermore, this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, glaucoma, and osteoporosis.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-3-1-2-4-12(11)20-9-13(19)21-18-14(16)10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZDNXDBIFDJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)


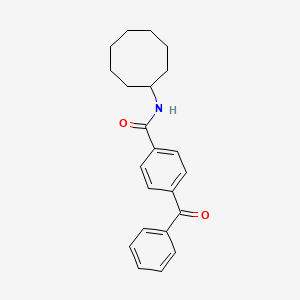
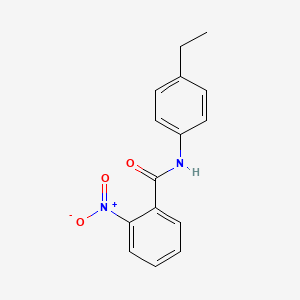

phosphinic acid](/img/structure/B5721762.png)
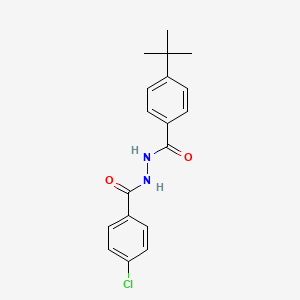
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
